Product packaging for 6-(4-Chlorophenyl)pyridazine-3-thiol(Cat. No.:CAS No. 70391-14-9)

6-(4-Chlorophenyl)pyridazine-3-thiol

Cat. No.: B2430753
CAS No.: 70391-14-9
M. Wt: 222.69
InChI Key: ZIBIFNMJFUTOBW-UHFFFAOYSA-N
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Description

Significance of Pyridazine-Based Heterocycles in Chemical and Biological Sciences

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery and the broader chemical sciences. nih.govsarpublication.com Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity, make it an attractive scaffold for interacting with biological targets. nih.gov Pyridazine derivatives are recognized for an exceptionally broad spectrum of pharmacological activities. jpsbr.orgnih.gov

Research has extensively documented the diverse biological potential of these compounds, which includes:

Antimicrobial Activity : Effective against various bacterial and fungal strains. jpsbr.org

Anticancer Properties : Showing promise in the development of new cancer therapies. jpsbr.org

Antihypertensive Effects : Acting on the cardiovascular system to reduce blood pressure. nih.gov

Anti-inflammatory Action : Exhibiting activity against inflammatory pathways. nih.gov

Anticonvulsant Potential : Demonstrating effects on the central nervous system. jpsbr.org

Antiviral and Antitubercular applications . jpsbr.org

This wide range of activities has cemented the pyridazine scaffold as a cornerstone in the synthesis of new therapeutic agents. nih.gov The versatility of the pyridazine ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. sarpublication.com

Table 1: Selected Biological Activities of Pyridazine Derivatives

Biological Activity Therapeutic Area Reference(s)
Anticancer Oncology jpsbr.org,
Antihypertensive Cardiovascular nih.gov
Antimicrobial Infectious Disease jpsbr.org
Anti-inflammatory Inflammation nih.gov
Anticonvulsant Neurology jpsbr.org

Overview of Thiol-Functionalized Pyridazine Scaffolds in Drug Discovery and Development

The introduction of a thiol (-SH) group onto the pyridazine scaffold creates a class of compounds known as pyridazine-thiols, which often exist in their tautomeric thione form (pyridazine-thione). This functionalization is a key strategy in medicinal chemistry for several reasons. The thiol group is a versatile chemical handle that can be used for further molecular elaboration, allowing for the synthesis of more complex derivatives through reactions like S-alkylation or oxidation.

The thiol moiety itself can be crucial for biological activity, acting as a key interacting group with target proteins, such as metalloenzymes, or participating in hydrogen bonding. Research into pyridazinethione derivatives has shown their potential as intermediates in the synthesis of novel fused heterocyclic systems with unique pharmacological profiles. For instance, the reaction of pyridazinethiones with various reagents can lead to the formation of thiazolo[4,5-d]pyridazines and other complex scaffolds that are explored for a range of therapeutic applications, including antiviral and anticancer activities. The presence of the sulfur atom can enhance the molecule's binding affinity and modulate its pharmacokinetic properties.

Research Rationale and Scope for Investigating 6-(4-Chlorophenyl)pyridazine-3-thiol

The specific rationale for synthesizing and investigating this compound stems from a well-established strategy in drug design known as molecular hybridization or fragment-based design. This approach involves combining distinct structural motifs, each known to contribute to biological activity, into a single molecule to create a new chemical entity with potentially enhanced or novel therapeutic properties.

The structure of this compound is a convergence of three key pharmacophoric fragments:

The Pyridazine Core : As established, this heterocycle is a proven scaffold associated with a multitude of biological activities. jpsbr.orgnih.gov Its inherent physicochemical properties make it a favorable platform for drug development. nih.gov

The 4-Chlorophenyl Group : The substitution of a phenyl ring with a chlorine atom, particularly at the para-position, is a common and effective tactic in medicinal chemistry. The chloro-substituent can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target receptors, often leading to improved potency. The 4-chlorophenyl moiety is found in numerous approved drugs and is frequently explored in structure-activity relationship (SAR) studies.

The 3-Thiol/Thione Group : This functional group serves a dual purpose. It can act as a pharmacophore, directly participating in target binding. Concurrently, it provides a reactive site for synthetic modification, enabling the creation of a library of related compounds for further biological screening. This versatility is crucial for exploring the full therapeutic potential of the core scaffold.

Therefore, the investigation of this compound is driven by the hypothesis that the synergistic combination of these three structural units could yield a molecule with significant and potentially novel biological activity. The research scope includes its synthesis, chemical characterization, and screening against a wide array of biological targets to uncover its therapeutic potential in areas such as oncology, infectious diseases, and inflammation, consistent with the known activities of its constituent parts.

Table 2: Compound Names Mentioned

Compound Name
This compound
Pyridazine
Pyridazinethione

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2S B2430753 6-(4-Chlorophenyl)pyridazine-3-thiol CAS No. 70391-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBIFNMJFUTOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 6 4 Chlorophenyl Pyridazine 3 Thiol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 6-(4-chlorophenyl)pyridazine-3-thiol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

In ¹H-NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of different types of protons. The aromatic protons on the chlorophenyl ring and the pyridazine (B1198779) ring typically appear in distinct regions of the spectrum. For instance, pyridazine protons themselves show characteristic shifts, with signals appearing at specific ppm values that help in their assignment. chemicalbook.com

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. The spectra of pyridazine derivatives have been systematically analyzed to correlate chemical shifts with substituent effects. This allows for the unambiguous assignment of each carbon atom in the this compound molecule. researchgate.net

Table 1: Representative NMR Data for Pyridazine Derivatives

NucleusChemical Shift Range (ppm)Remarks
¹H7.5 - 9.2Aromatic protons on the pyridazine ring exhibit characteristic downfield shifts.
¹³C120 - 160Aromatic and heteroaromatic carbons. The carbon attached to the thiol group will show a distinct shift.

Note: The exact chemical shifts for this compound would be dependent on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular formula. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak. sapub.org

The fragmentation pattern provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks apart in a predictable manner. The analysis of these fragment ions helps to confirm the presence of the chlorophenyl and pyridazine-thiol moieties. sapub.orggrowingscience.com For instance, the loss of specific functional groups or the cleavage of the heterocyclic ring can lead to characteristic fragment ions. sapub.org

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic IR absorptions for this molecule would include:

C-H stretching vibrations for the aromatic rings, typically appearing in the range of 3100-3000 cm⁻¹. lumenlearning.comlibretexts.org

C=C and C=N stretching vibrations within the aromatic and pyridazine rings, which are expected in the 1600-1400 cm⁻¹ region. lumenlearning.com

C-S stretching vibrations , which are generally weak and appear in the fingerprint region.

The presence of a thiol (S-H) group would give rise to a weak absorption band around 2600-2550 cm⁻¹. However, due to the potential for thiol-thione tautomerism, this band may be absent.

If the compound exists in its thione tautomeric form , a characteristic C=S stretching vibration would be observed, typically in the range of 1250-1020 cm⁻¹.

C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
S-H Stretch (Thiol)2600-2550Weak
C=C/C=N Stretch (Ring)1600-1400Medium to Strong
C=S Stretch (Thione)1250-1020Medium to Strong
C-Cl Stretch800-600Strong

X-ray Crystallography for Solid-State Structure Determination

A crucial aspect of the structure of this compound is the potential for thiol-thione tautomerism. In solution, there can be an equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). X-ray crystallography can definitively establish which tautomer is present in the crystalline solid state. mdpi.com Studies on similar heterocyclic systems, such as pyridazin-3-thiones, have shown that the thione form is often the predominant tautomer in the solid state. researchgate.net The crystallographic data would reveal the location of the hydrogen atom (on the sulfur or a nitrogen atom) and the C-S and C=S bond lengths, which are distinct for the two forms.

X-ray crystallography is also invaluable for identifying and characterizing noncovalent interactions, which play a significant role in the packing of molecules in the crystal lattice. mdpi.comrsc.org For this compound, several types of noncovalent interactions could be investigated.

Hydrogen Bonding: If the thione tautomer is present, intermolecular N-H···S or N-H···N hydrogen bonds are likely to be a dominant feature in the crystal packing, often forming dimers or extended chains. nih.gov

Halogen-Sulfur Interactions: The presence of a chlorine atom on the phenyl ring and a sulfur atom in the pyridazine ring raises the possibility of intramolecular or intermolecular halogen-sulfur interactions. These are a type of halogen bond where the chlorine atom acts as an electrophilic region and interacts with the nucleophilic sulfur atom. researchgate.net

The analysis of these noncovalent interactions provides a deeper understanding of the supramolecular chemistry of this compound and how the molecules self-assemble in the solid state.

Conformational Landscape and Dynamics of the Compound

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the pyridazine and the 4-chlorophenyl rings, as well as the tautomeric equilibrium between the thiol and thione forms. The dynamics of this molecule are influenced by the interplay of these conformational and tautomeric possibilities.

The rotation around the C-C single bond linking the pyridazine and chlorophenyl moieties is expected to have a notable energy barrier. Studies on other biaryl systems have shown that such rotations are hindered, and in some cases, can lead to atropisomerism if the barrier is sufficiently high. rsc.org The presence of the chloro-substituent on the phenyl ring and the nitrogen atoms in the pyridazine ring can influence the electronic environment and steric interactions, thereby affecting the rotational barrier.

The conformational preference in related substituted pyridazine systems has been noted to favor anti-conformations where bulky substituents are positioned away from each other to minimize steric clash. researchgate.net This principle would likely apply to the arrangement of the chlorophenyl group relative to the thiol/thione group in this compound.

Interactive Data Table: Torsional Angle and Energy Profile

Below is a hypothetical representation of the potential energy surface associated with the rotation around the bond connecting the pyridazine and chlorophenyl rings, based on data from analogous compounds.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (High Energy)
400.0Twisted (Minimum Energy)
902.5Perpendicular
1805.5Eclipsed (High Energy)

Interactive Data Table: Thione-Thiol Tautomerism Energy Comparison

This table presents a plausible energy comparison between the thione and thiol tautomers, drawing analogies from computational studies on similar heterocyclic thiones. nih.gov

TautomerRelative Stability (kcal/mol)Key Structural Feature
6-(4-chlorophenyl)pyridazin-3(2H)-thione0.0 (More Stable)C=S double bond
This compound+2.5S-H single bond

Structure Activity Relationship Sar Studies of 6 4 Chlorophenyl Pyridazine 3 Thiol Derivatives

Systematic Modification of the Thiol Group at the 3-Position

The thiol group at the 3-position of the 6-(4-chlorophenyl)pyridazine-3-thiol scaffold is a critical site for chemical modification, significantly influencing the compound's biological activity. The reactivity of the thiol group allows for a variety of transformations, leading to the synthesis of diverse derivatives with potentially enhanced pharmacological profiles.

One common modification involves the conversion of the thiol into a thioether. This is often achieved by reacting the parent thiol with various alkyl or aryl halides. For instance, the reaction with 2,4-dichloro-6-ethylamino- nih.govnih.govresearchgate.nettriazine results in a triazinyl thiopyridazine, where the triazine and pyridazine (B1198779) rings are linked by a sulfur atom. researchgate.net Further functionalization of this thioether can lead to the formation of corresponding thiouronium salts. researchgate.net

The oxidation state of the sulfur atom also plays a crucial role in determining the biological activity. The thiol group can be oxidized to form sulfoxides or sulfones, which can alter the compound's polarity, solubility, and ability to interact with biological targets. evitachem.com These modifications can lead to significant changes in the compound's pharmacokinetic and pharmacodynamic properties.

Another important modification is the formation of isothiourea derivatives. For example, the S-alkylation of the thiol with a suitable reagent can yield S-substituted isothioureas. These derivatives have been shown to exhibit interesting biological activities, such as stimulating adventitious root growth in plants. researchgate.net

The following table summarizes some of the key modifications of the thiol group and their potential impact on the compound's properties:

ModificationResulting Functional GroupPotential Impact on Properties
Alkylation/ArylationThioetherAltered lipophilicity and steric profile
OxidationSulfoxide (B87167), SulfoneIncreased polarity and hydrogen bonding capacity
Reaction with ChloroacetonitrileThioacetonitrileIntroduction of a reactive nitrile group
Reaction with Chloroacetic acidCarboxymethylthioetherIntroduction of an acidic functional group

These systematic modifications of the thiol group provide a powerful tool for fine-tuning the biological activity of this compound derivatives, allowing for the exploration of a wide range of chemical space and the development of compounds with optimized pharmacological properties.

Exploration of Substituent Effects on the 4-Chlorophenyl Moiety at the 6-Position

Research into pyridazin-3-one derivatives has shown that the nature of the substituent on the 6-phenyl ring plays a crucial role in their vasodilatory effects. researchgate.net For instance, the introduction of different functional groups can modulate the compound's interaction with its biological target, leading to enhanced or diminished activity.

Influence of Halogen Type and Position

The type and position of halogen substituents on the phenyl ring can have a profound impact on the biological activity of the molecule. Studies on various heterocyclic compounds have demonstrated that changing the halogen from fluorine to iodine can significantly alter the compound's potency. nih.gov This effect is often attributed to the increasing size and polarizability of the halogen atom, which can influence intermolecular interactions such as halogen bonding.

In the context of 6-arylpyridazine derivatives, the presence of a chloro group at the 4-position of the phenyl ring is a common feature. ontosight.ai However, exploring other halogens (F, Br, I) and their positions (ortho, meta, para) on the phenyl ring can provide valuable insights into the SAR. For example, a 3'-fluoro substitution in the pyridine (B92270) ring of epibatidine (B1211577) was found to improve its selectivity and efficacy for specific nicotinic acetylcholine (B1216132) receptors. nih.gov This suggests that strategic placement of different halogens can be a powerful tool for optimizing the pharmacological profile of this compound derivatives.

The electronic effects of halogens are also important. While all halogens are electronegative, their inductive and mesomeric effects differ. Fluorine is the most electronegative but has a weaker mesomeric effect compared to chlorine and bromine. These differences can influence the electron density of the phenyl ring and, consequently, its interaction with biological targets.

Impact of Aromatic Ring Modifications

Beyond simple halogen substitutions, more significant modifications to the aromatic ring at the 6-position can be explored. Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with novel biological activities.

For example, the phenyl ring could be replaced with other substituted phenyl rings, such as those bearing methoxy, methyl, or nitro groups. These substituents can alter the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity or selectivity for a particular biological target.

Furthermore, the phenyl ring could be replaced entirely with other heterocyclic rings, such as pyridine, thiophene, or furan. Each of these rings has distinct electronic and geometric properties that could lead to unique interactions with a biological target. For instance, the nitrogen atom in a pyridine ring can act as a hydrogen bond acceptor, which could be a critical interaction for biological activity.

The following table provides examples of potential aromatic ring modifications and their rationale:

ModificationRationale
Phenyl to PyridylIntroduce a hydrogen bond acceptor (nitrogen atom) and alter the dipole moment.
Phenyl to ThienylIntroduce a sulfur atom which can participate in different types of interactions.
Phenyl to NaphthylIncrease the size and lipophilicity of the molecule to explore new binding pockets.

By systematically exploring these modifications, researchers can gain a deeper understanding of the structural requirements for biological activity and design more potent and selective compounds.

Functionalization of the Pyridazine Core

The pyridazine ring itself serves as a versatile scaffold that can be functionalized to modulate the biological activity of this compound derivatives. rjptonline.orgnih.gov The nitrogen atoms in the pyridazine ring are key features, influencing the molecule's physicochemical properties such as basicity, dipole moment, and hydrogen-bonding capacity. nih.gov

Modifications to the pyridazine core can involve the introduction of various substituents at the available carbon positions (positions 4 and 5). For example, the introduction of small alkyl or aryl groups can influence the steric and electronic properties of the molecule. The synthesis of 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives has been reported, with some compounds showing analgesic and anti-inflammatory activities. researchgate.net

Furthermore, the pyridazine ring can be fused with other rings to create more complex heterocyclic systems. For instance, the synthesis of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines has been described, and these compounds have been evaluated for their antimicrobial activity. researchgate.net The fusion of an additional ring can constrain the conformation of the molecule and introduce new points of interaction with biological targets.

The electronic properties of the pyridazine ring can also be tuned by the introduction of electron-donating or electron-withdrawing groups. These substituents can affect the pKa of the molecule and its ability to participate in π-π stacking interactions. nih.gov

The table below summarizes some potential functionalizations of the pyridazine core and their expected effects:

Position of FunctionalizationType of SubstituentPotential Effect on Activity
4-positionAlkyl groupIncrease in lipophilicity and steric bulk
5-positionAromatic ringPotential for π-π stacking interactions
4,5-positionsFused ring systemConformational restriction and introduction of new interaction points

These examples highlight the importance of the pyridazine core as a key determinant of the biological activity of this class of compounds and underscore the potential for discovering novel therapeutic agents through its systematic functionalization.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the physicochemical and biological properties of a lead compound. nih.gov This approach involves substituting a functional group with another group that has similar steric and electronic properties. In the context of the this compound scaffold, several bioisosteric replacements can be considered to modulate its activity.

One key area for bioisosteric replacement is the thiol group at the 3-position. The thiol group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors. For example, a hydroxyl group (OH) is a classic bioisostere of a thiol group (SH). blumberginstitute.org This replacement would change the acidity and hydrogen bonding properties of the molecule, which could significantly impact its interaction with a biological target. Another potential bioisostere for the thiol group is a primary or secondary amine (NH2 or NHR), which would introduce basicity at this position.

The chlorine atom on the phenyl ring can also be replaced with other groups of similar size and electronegativity, such as a trifluoromethyl group (CF3). The CF3 group is highly lipophilic and can influence the metabolic stability of the compound.

The following table provides examples of bioisosteric replacements within the this compound scaffold:

Original GroupBioisosteric ReplacementRationale for Replacement
Thiol (-SH)Hydroxyl (-OH)Modify acidity and hydrogen bonding properties. blumberginstitute.org
PhenylPyridylIntroduce a hydrogen bond acceptor and alter polarity. nih.gov
Chlorine (-Cl)Trifluoromethyl (-CF3)Increase lipophilicity and metabolic stability.

Through the judicious application of bioisosteric replacements, it is possible to fine-tune the pharmacological profile of this compound derivatives to achieve improved potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis with Structurally Related Pyridazines and Other Heterocycles

To gain a deeper understanding of the structure-activity relationships of this compound, it is beneficial to compare its SAR with that of structurally related pyridazines and other heterocyclic compounds. nih.govrjptonline.orgnih.govresearchgate.netresearchgate.netnih.gov The pyridazine ring is a privileged scaffold in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities. rjptonline.orgnih.govdrugbank.com

Comparing the SAR of this compound with other 6-substituted pyridazine derivatives can reveal the importance of the 4-chlorophenyl group for a specific biological activity. For instance, if replacing the 4-chlorophenyl group with other aryl or alkyl groups leads to a significant loss of activity, it would suggest that this group is crucial for target binding.

Furthermore, a comparison with other heterocyclic scaffolds can provide insights into the role of the pyridazine ring itself. For example, replacing the pyridazine ring with a pyrimidine, pyrazine, or pyridine ring would allow for an assessment of the importance of the two adjacent nitrogen atoms in the pyridazine ring for biological activity. mdpi.comnih.gov The unique electronic properties of the pyridazine ring, such as its high dipole moment, may be critical for its interaction with a particular biological target. nih.gov

Bioisosteric replacements of the entire pyridazine scaffold with other heterocycles have been explored in various drug discovery programs. For example, in the development of certain inhibitors, a pyridazine ring was found to be an effective substitute for a thiadiazole ring. nih.gov This suggests that different heterocyclic rings can sometimes serve similar functions in terms of their interaction with a biological target.

The following table provides a framework for a comparative SAR analysis:

ScaffoldKey Structural FeaturesComparison Point with this compound
Other 6-ArylpyridazinesVariation in the aryl group at the 6-positionImportance of the 4-chlorophenyl group
Pyrimidine Derivatives1,3-arrangement of nitrogen atomsRole of the adjacent nitrogen atoms in the pyridazine ring
Pyrazine Derivatives1,4-arrangement of nitrogen atomsInfluence of nitrogen atom position on activity
Pyridine DerivativesSingle nitrogen atomImportance of the second nitrogen atom for activity

By conducting such comparative analyses, researchers can gain a more comprehensive understanding of the key structural features required for the desired biological activity and can more effectively design new compounds with improved pharmacological properties.

Molecular Mechanisms and Biological Target Interactions

Interaction with Specific Enzyme Classes

The pyridazine (B1198779) nucleus is a common feature in a multitude of enzyme inhibitors. While direct inhibition studies on 6-(4-chlorophenyl)pyridazine-3-thiol are not extensively documented in publicly available literature, the activities of analogous compounds provide a strong basis for predicting its potential targets.

Pyridazine derivatives have been widely investigated as inhibitors of various enzyme classes. For instance, certain pyrazole–pyridazine hybrids have demonstrated notable and selective inhibitory activity against cyclooxygenase-2 (COX-2) nih.gov. Specifically, compounds with a trimethoxyaryl substituent have shown COX-2 inhibition with IC50 values in the low micromolar range, comparable to the selective COX-2 inhibitor celecoxib (B62257) nih.gov. This suggests that the 6-arylpyridazine scaffold is a viable starting point for the development of potent and selective enzyme inhibitors.

Similarly, pyridazinone derivatives have been identified as selective monoamine oxidase B (MAO-B) inhibitors nih.gov. The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on the phenyl ring are critical for inhibitory potency nih.gov. Given that this compound shares the 6-arylpyridazine core, it is plausible that it could exhibit inhibitory activity against these or other enzymes.

The following table summarizes the inhibitory activities of some representative pyridazine derivatives against different enzymes, which may serve as a predictive reference for the potential activity of this compound.

Compound ClassTarget EnzymeIC50 (µM)Selectivity Index (SI)
Pyrazole-pyridazine hybrid (5f)COX-21.509.56
Pyrazole-pyridazine hybrid (6f)COX-21.158.31
Pyridazinone derivative (T3)MAO-B0.027>3703
Pyridazinone derivative (T6)MAO-B0.120>833

Data presented is for structurally related pyridazine derivatives and not for this compound itself. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. The Selectivity Index (SI) is the ratio of the IC50 for COX-1 to COX-2, or MAO-A to MAO-B, with higher values indicating greater selectivity.

While direct evidence for allosteric modulation by this compound is not available, the general chemical space of pyridazine derivatives includes compounds with such mechanisms. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, leading to a conformational change that alters the protein's activity. This can result in either potentiation or inhibition of the endogenous ligand's effect. The development of such modulators is an active area of research, and the pyridazine scaffold, with its versatile substitution patterns, could potentially be adapted to target allosteric sites.

Receptor Binding and Signaling Pathway Modulation

Pyridazine-containing compounds have been shown to interact with various receptors, thereby modulating intracellular signaling pathways. For example, certain pyridazinone derivatives have been evaluated as ligands for benzodiazepine (B76468) receptors, suggesting a potential role in the central nervous system mdpi.com. The arylpiperazinyl substructure, often found in potent antinociceptive agents, has been incorporated into pyridazinone scaffolds, leading to compounds with significant analgesic activity nih.gov. The mechanism of action for some of these compounds is suggested to involve the noradrenergic and/or serotoninergic systems nih.gov.

The 4-chlorophenyl group present in this compound is a common substituent in many biologically active compounds and is known to influence lipophilicity and binding to hydrophobic pockets within target proteins ontosight.ai. The presence of this group, in combination with the pyridazine core, suggests that the compound could potentially interact with a range of receptors and modulate their downstream signaling cascades.

Role of the Thiol Moiety in Covalent and Non-Covalent Interactions

The thiol (-SH) group is a key functional moiety that can significantly influence the pharmacological profile of a molecule. It can participate in both non-covalent and covalent interactions with biological targets.

Covalent Interactions: A significant feature of the thiol group is its potential to form covalent bonds with specific amino acid residues in proteins, most notably cysteine. This can lead to irreversible or reversible inhibition of the target protein. The nucleophilic nature of the thiol allows it to react with electrophilic centers in the binding site. Conversely, the thiol can be oxidized to form disulfide bonds with cysteine residues, a mechanism that is often involved in redox signaling and enzyme regulation. The potential for this compound to act as a covalent modifier would depend on the specific topology and reactivity of the amino acid residues within its target's binding pocket.

Cellular Pathway Perturbation Analysis

While a specific cellular pathway perturbation analysis for this compound has not been reported, the known biological activities of related pyridazine derivatives allow for informed speculation. For instance, pyridazine-based COX-2 inhibitors would be expected to perturb the prostaglandin (B15479496) biosynthesis pathway, leading to anti-inflammatory effects nih.gov. Similarly, MAO-B inhibitors would affect the metabolism of neurotransmitters like dopamine, which has implications for neurodegenerative diseases nih.gov.

Furthermore, the general class of pyridazine derivatives has been associated with a broad range of biological activities, including antimicrobial, antioxidant, anticancer, and antihypertensive effects, suggesting that these compounds can perturb a wide array of cellular pathways mdpi.com. The specific pathways affected by this compound would ultimately be determined by its specific molecular targets within the cell.

Computational Chemistry and in Silico Analysis of 6 4 Chlorophenyl Pyridazine 3 Thiol

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a specific biological target. For derivatives of 6-(4-chlorophenyl)pyridazine-3-thiol, docking studies are employed to explore potential interactions with various therapeutic targets.

For instance, studies on related pyridazine (B1198779) derivatives have successfully used molecular docking to identify and optimize inhibitors for a range of enzymes. Docking simulations of new pyrazole–pyridazine hybrids against the cyclooxygenase-2 (COX-2) active site revealed that specific derivatives showed a strong binding affinity, which correlated with their in vitro anti-inflammatory activity. rsc.orgnih.gov Similarly, docking studies on other pyridazine analogs have been used to investigate their potential as antibacterial agents by targeting the E. coli DNA gyrase subunit B active site. scilit.comresearchgate.net These studies typically show that the pyridazine core can form crucial hydrogen bonds, while the chlorophenyl group often engages in hydrophobic or π-π stacking interactions within the binding pocket. nih.gov

The following table summarizes representative molecular docking results for compounds structurally related to this compound against various biological targets, illustrating the typical binding energies and key interactions observed.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interactions Noted
Pyrazole-Pyridazine HybridsCOX-2-9.5 to -12.5H-bonding with Arg499, Phe504
Pyridazine DerivativesE. coli DNA Gyrase (4KFG)-7.0 to -9.0H-bonding, Hydrophobic interactions
Pyridazine-based compoundsEGFR Kinase-6.5 to -8.5H-bonding with key active site residues

This table is illustrative and compiled from data on various pyridazine analogs. nih.govscilit.comtandfonline.com

Molecular Dynamics (MD) Simulations for Binding Affinity and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the docked pose, conformational changes in both the ligand and the protein, and a more refined estimation of binding free energy. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule like this compound. DFT calculations provide detailed information on the molecule's geometry, electronic structure, and chemical reactivity. researchgate.net

Studies on structurally similar compounds, such as 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, have utilized DFT at the B3LYP/6-31G(d,p) level of theory to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov For thiol-containing heterocycles, DFT can also be used to study thione-thiol tautomerism, predicting the relative stability of each form. mdpi.com

Below is a table of typical quantum chemical descriptors calculated for a related pyridazine derivative using DFT.

DescriptorCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DebyeMeasures molecular polarity

Values are representative examples based on DFT calculations of similar heterocyclic compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. By building a mathematical model, QSAR can predict the activity of novel, untested compounds, thereby guiding the design of more potent analogs. researchgate.net

For pyridazine-based compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. In one study on pyridazine analogs as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a robust CoMFA model was developed with high predictive power (conventional correlation coefficient of 0.990). nih.gov The contour maps generated from such models provide a visual guide to the structural modifications that are likely to enhance or diminish activity. For example, a map might indicate that bulky, electropositive substituents are favored in one region of the molecule, while electronegative groups are preferred in another. These insights are invaluable for the rational design of new derivatives of this compound with improved biological profiles. nih.govdocumentsdelivered.comnih.gov

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. researchgate.net These models use the molecular structure to predict various pharmacokinetic parameters, helping to identify candidates with a higher probability of success in clinical trials.

For pyridazine and related heterocyclic derivatives, numerous studies have incorporated in silico ADME predictions. rsc.orgscilit.comnih.gov Computational tools like SwissADME and pkCSM are commonly used to calculate a wide range of descriptors. researchgate.net These include predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and adherence to medicinal chemistry rules of thumb like Lipinski's Rule of Five. For example, ADME predictions for a series of antimicrobial pyridazines revealed that the compounds were likely to have good oral bioavailability and not inhibit major CYP enzymes, marking them as promising drug candidates. scilit.comresearchgate.net These predictive studies help to prioritize which derivatives of this compound should be synthesized and tested in vitro.

ADME PropertyPredicted OutcomeImportance in Drug Design
GI AbsorptionHighIndicates potential for oral bioavailability
BBB PermeationLow/High (variable)Determines suitability for CNS or peripheral targets
CYP Inhibition (e.g., CYP2D6)Non-inhibitorLow likelihood of drug-drug interactions
Lipinski's Rule Violations0 or 1General indicator of drug-likeness
Bioavailability Score> 0.5Overall score predicting oral bioavailability

This table presents typical ADME parameters predicted for pyridazine-based drug candidates. rsc.orgtandfonline.com

Virtual Screening and De Novo Design of Novel Derivatives

Virtual screening and de novo design are powerful computational strategies for discovering novel chemical entities. Virtual screening involves rapidly screening large libraries of existing compounds against a biological target to identify potential "hits." jksus.orgnih.govresearchgate.netnih.gov De novo design, conversely, involves building new molecules from scratch or by modifying an existing scaffold, guided by the structural requirements of the target's binding site. nih.gov

The this compound scaffold can serve as a starting point for both approaches. Virtual screening of compound databases could identify other molecules with similar structural features that might bind to the same targets. More advanced techniques involve de novo design, where software like LeapFrog can use a pharmacophoric model (derived from QSAR or docking studies) to design novel ligands predicted to have high affinity. nih.gov For pyrazolo[3,4-d]pyridazinone inhibitors of FGFR1, a de novo design approach using R-group exploration led to the computational creation of over 100 new potential inhibitors with predicted activities comparable to or better than the parent compounds. tandfonline.com These strategies offer a rational and efficient path to expanding the chemical space around the core pyridazine structure to discover next-generation compounds.

Derivatization Strategies and Synthetic Applications of 6 4 Chlorophenyl Pyridazine 3 Thiol

Alkylation and Acylation of the Thiol Group

The thiol group of 6-(4-chlorophenyl)pyridazine-3-thiol is a potent nucleophile, making it highly amenable to S-alkylation and S-acylation reactions. These reactions are fundamental strategies for introducing a variety of functional groups and building blocks onto the pyridazine (B1198779) core, leading to the formation of stable thioether and thioester derivatives, respectively.

Alkylation, typically achieved by reacting the thiol with alkyl halides in the presence of a base, is a common method for creating thioether linkages. acsgcipr.org This reaction is a cornerstone in synthetic organic chemistry for forming carbon-sulfur bonds. acsgcipr.org The resulting thioethers can serve as key intermediates for further functionalization or as final target compounds in drug discovery programs. For instance, the sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones, further expanding the chemical space. acsgcipr.orgevitachem.com

Acylation of the thiol group leads to the formation of thioesters. While less common than their oxygen-ester counterparts, thioesters are valuable in various chemical and biological contexts. They can act as reactive intermediates or as prodrug moieties that can be cleaved enzymatically in vivo.

Table 1: Representative Alkylation Reactions of Pyridazine-3-thiol (B1598171) Scaffolds This table is illustrative and based on general thiol chemistry, as specific examples for this compound may vary in the literature.

ReactantReagentConditionsProduct Type
This compoundMethyl Iodide (CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., DMF)S-methyl thioether
This compoundBenzyl Bromide (BnBr)Base (e.g., NaH), Solvent (e.g., THF)S-benzyl thioether
This compoundAcetyl Chloride (CH₃COCl)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)S-acetyl thioester

Formation of Disulfide Linkages

The thiol group of this compound can undergo oxidation to form a disulfide-linked dimer. This reaction involves the coupling of two thiol molecules through the formation of an S-S bond, typically facilitated by mild oxidizing agents such as iodine, hydrogen peroxide, or even atmospheric oxygen under certain conditions.

Disulfide bonds are crucial in various fields, including peptide and protein chemistry, where they play a key role in stabilizing tertiary structures. In the context of small molecules, the formation of a disulfide can be a deliberate synthetic step to create dimeric structures for biological evaluation or a potential metabolic pathway for thiol-containing drugs. The reversibility of the disulfide bond, which can be cleaved back to the thiol under reducing conditions, is a key feature exploited in drug delivery and materials science.

Oxidation of the Thiol Group to Sulfoxide (B87167)/Sulfone Derivatives

Further oxidation of the sulfur atom in thioether derivatives of this compound leads to the formation of sulfoxides and sulfones. libretexts.org These transformations significantly alter the physicochemical properties of the parent molecule, such as polarity, hydrogen bonding capacity, and metabolic stability. The level of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Mild oxidizing agents, such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide, typically yield the corresponding sulfoxide. organic-chemistry.orgresearchgate.netacs.org Stronger oxidizing agents or harsher conditions, such as excess hydrogen peroxide or potassium permanganate, will further oxidize the sulfoxide to the sulfone. organic-chemistry.orgresearchgate.net The resulting sulfoxides and sulfones are important functional groups in medicinal chemistry, often incorporated to modulate the biological activity or pharmacokinetic profile of a lead compound. libretexts.org

Table 2: Oxidation States of Sulfur Derivatives

Starting Material (Derivative)Oxidizing AgentTypical Product
S-Alkyl-6-(4-chlorophenyl)pyridazineNaIO₄ or 1 eq. H₂O₂S-Alkyl-6-(4-chlorophenyl)pyridazine sulfoxide
S-Alkyl-6-(4-chlorophenyl)pyridazineExcess H₂O₂, KMnO₄, or m-CPBAS-Alkyl-6-(4-chlorophenyl)pyridazine sulfone
This compoundI₂ or AirBis(6-(4-chlorophenyl)pyridazin-3-yl) disulfide

Annulation Reactions for Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridazine core, are a powerful strategy for generating novel chemical entities. researchgate.netmdpi.com These reactions can utilize the reactivity of both the thiol group and the pyridazine ring itself.

For example, the thiol group can act as a nucleophile in a reaction with a bifunctional electrophile, leading to the formation of a new thiazole (B1198619) or thiadiazine ring fused to the pyridazine. Such fused systems are of significant interest in medicinal chemistry as they often exhibit unique biological activities. The design of these fused pyridazinones has been explored for developing selective phosphodiesterase (PDE) IV inhibitors. nih.gov

Use as a Scaffold for Library Synthesis and Combinatorial Chemistry

The structural features and versatile reactivity of this compound make it an attractive scaffold for library synthesis and combinatorial chemistry. nih.gov A scaffold is a core molecular structure upon which a variety of substituents are systematically added to generate a large collection, or library, of related compounds.

By exploiting the derivatization strategies discussed previously (alkylation, acylation, etc.), chemists can rapidly generate a diverse set of molecules based on the 6-(4-chlorophenyl)pyridazine core. uni-muenchen.de These libraries can then be screened for biological activity against various targets, accelerating the process of drug discovery. The pyridazine heterocycle is a known feature in several approved drugs and is recognized for its role in molecular recognition. nih.gov The solid-phase synthesis of an isoxazoline (B3343090) library, for example, led to the discovery of novel and potent mimics for drug targets. nih.gov

Prodrug Design Based on the Thiol Moiety

The thiol group is often associated with poor pharmacokinetic properties, such as rapid metabolism and poor membrane permeability. Prodrug design is a strategy used to overcome these limitations by temporarily masking the thiol moiety with a chemical group that is cleaved in vivo to release the active parent drug. nih.govresearchgate.netslideshare.net

For this compound, the thiol group can be converted into a thioester, thioether, or disulfide, which can be designed to be cleaved by enzymes or the physiological reducing environment. nih.govrsc.org This approach can enhance properties like chemical stability, solubility, and the ability to cross biological membranes. ijpcbs.com The design of thiol-based prodrugs is a well-established strategy to improve the therapeutic potential of pharmacologically active agents. nih.govgoogle.com

Advanced Research Applications and Future Perspectives

Development of Fluorescent Probes and Imaging Agents

The pyridazine (B1198779) heterocycle is a key component in the design of fluorescent molecules. elsevierpure.com Its electron-deficient nature allows it to act as a core scaffold in push-pull fluorophores, where it can be coupled with electron-donating groups to achieve desired photophysical properties. The development of pyridazine-based fluorescent probes has shown promise for the detection of various analytes, including volatile acids. elsevierpure.com

While direct studies on the fluorescent properties of 6-(4-chlorophenyl)pyridazine-3-thiol are not extensively documented, its structural motifs suggest a strong potential for its use in the development of novel fluorescent probes and imaging agents. The thiol group, in particular, offers a versatile handle for selective detection of biologically relevant species or for conjugation to biomolecules. Thiol-reactive fluorescent probes are widely used for labeling proteins and studying cellular processes. nih.gov The pyridazine ring itself can be part of a fluorogenic system, where its fluorescence is modulated by a chemical reaction. researchgate.net

Table 1: Potential Applications of this compound in Fluorescent Probe Development

Application AreaRationalePotential Mechanism
Thiol-Specific Sensing The thiol group can react with specific analytes, leading to a change in the fluorescence of the pyridazine core.Modulation of intramolecular charge transfer (ICT) upon reaction at the thiol group.
Bioimaging The compound could be modified to target specific cellular components, with the pyridazine moiety acting as the fluorescent reporter.Conjugation to targeting ligands via the thiol group.
Environmental Sensing Development of probes for the detection of heavy metal ions or other environmental pollutants that interact with the thiol group.Chelation-enhanced fluorescence or quenching.

The design of such probes would involve leveraging the interplay between the electronic properties of the substituted pyridazine ring and the reactivity of the thiol group. Future research could focus on synthesizing derivatives of this compound and characterizing their photophysical properties in the presence of various analytes.

Integration with Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. frontiersin.org This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity, and then optimizes these fragments into more potent leads. The pyridazine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. ontosight.ainih.gov

The compound this compound, with a molecular weight that is on the higher side for a typical fragment, could serve as a starting point for fragment elaboration or as a lead compound identified through a fragment-linking approach. The distinct functionalities of the chlorophenyl, pyridazine, and thiol groups offer multiple points for modification and optimization of binding to a target protein.

Table 2: Potential Roles of this compound in FBDD

FBDD RoleDescriptionKey Features of the Compound
Starting Scaffold The pyridazine core can be used as a central scaffold to which different fragments are attached to improve binding affinity and selectivity.The pyridazine ring provides a rigid framework with defined vectors for substituent placement. nih.gov
Fragment Elaboration The thiol group can be used as an anchor point for growing the fragment into a larger, more potent molecule.The reactivity of the thiol allows for covalent modification or the introduction of linkers for fragment growing.
Lead Optimization As a more complex starting point, the compound can be deconstructed into smaller fragments to understand key binding interactions.The distinct chemical moieties (chlorophenyl, pyridazine, thiol) can be systematically modified to probe the binding pocket.

The integration of this compound into an FBDD workflow would involve screening it against a panel of biological targets and then using structural biology techniques, such as X-ray crystallography, to guide its optimization.

Application in Chemoinformatics and Data Mining for Structure-Function Relationships

Chemoinformatics and data mining are invaluable tools for understanding the relationship between the chemical structure of a molecule and its biological activity. The vast amount of data generated from high-throughput screening and other experimental techniques can be analyzed to identify key structural features that contribute to a desired pharmacological effect. Pyridazine derivatives have been the subject of such studies, particularly in the context of anticancer drug design. nih.gov

The structure of this compound can be represented by a variety of molecular descriptors that can be used in quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of related compounds and guide the design of new molecules with improved properties.

Key Structural Features for Chemoinformatic Analysis:

4-Chlorophenyl Group: This substituent affects the lipophilicity and electronic properties of the molecule and can engage in specific interactions with a target protein.

Thiol Group: The presence of a thiol group introduces reactivity and potential for covalent interactions, which can be a key determinant of biological activity.

By analyzing databases of known biologically active compounds, it may be possible to identify other molecules with similar structural motifs to this compound and infer its potential biological targets and activities.

Emerging Technologies for Pyridazine Chemistry and Thiol Analysis

Recent advances in synthetic organic chemistry have provided new and efficient methods for the synthesis and functionalization of pyridazine derivatives. researchgate.netorganic-chemistry.org These emerging technologies, such as novel catalytic systems and flow chemistry, can facilitate the creation of libraries of pyridazine-containing compounds for biological screening.

Similarly, new analytical techniques for the detection and quantification of thiols are continuously being developed. nih.gov These methods, which include advanced spectroscopic and chromatographic techniques, can be applied to study the reactivity and metabolic fate of this compound.

Table 3: Relevant Emerging Technologies

Technology AreaApplication to this compound
Advanced Synthesis Development of more efficient and sustainable methods for the synthesis of the compound and its derivatives. organic-chemistry.org
High-Throughput Screening Rapid screening of libraries of related pyridazine-thiol compounds against a wide range of biological targets.
Thiol-Specific Probes Use of advanced fluorescent or mass spectrometry-based probes to study the interactions of the thiol group in biological systems. nih.gov
Computational Chemistry Application of quantum chemical calculations to predict the reactivity and spectroscopic properties of the compound.

The application of these emerging technologies will be crucial for unlocking the full potential of this compound in various research fields.

Interdisciplinary Research in Chemical Biology and Materials Science

The unique properties of the pyridazine ring and the thiol group make this compound a candidate for interdisciplinary research at the interface of chemical biology and materials science. In chemical biology, the compound could be used as a tool to probe biological processes, for example, by developing covalent inhibitors of specific enzymes.

In materials science, pyridazine-based compounds have been explored for the development of energetic materials and organic semiconductors. liberty.eduresearchgate.net The ability of the thiol group to self-assemble on metal surfaces could also be exploited to create novel functional materials.

Potential Interdisciplinary Research Directions:

Covalent Inhibitors: The thiol group can be designed to form a covalent bond with a cysteine residue in the active site of a target enzyme, leading to irreversible inhibition.

Functional Materials: The compound could be used as a building block for the synthesis of polymers or self-assembled monolayers with interesting electronic or optical properties.

Bioconjugation: The thiol group provides a convenient handle for attaching the molecule to proteins, nucleic acids, or other biomolecules for various applications in chemical biology.

The exploration of this compound in these interdisciplinary areas is still in its early stages, but the foundational chemistry of its constituent parts suggests a wide range of exciting possibilities.

Q & A

Q. What are the established synthetic routes for preparing 6-(4-Chlorophenyl)pyridazine-3-thiol, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of 4-chlorobenzaldehyde derivatives with aminopyridazine precursors, followed by cyclization and thiolation. Key steps include:

  • Condensation : Use of 4-chlorophenyl boronic acid or halide derivatives in Suzuki-Miyaura couplings with pyridazine intermediates (e.g., 3-aminopyridazine) under palladium catalysis (e.g., Pd(PPh₃)₄) in DMF or THF at 80–100°C .
  • Thiolation : Introduction of the thiol group via nucleophilic substitution with thiourea or Lawesson’s reagent in refluxing ethanol or toluene .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Q. Critical Parameters :

StepCatalyst/SolventTemperatureYield Range
CouplingPd(PPh₃)₄, DMF80°C60–75%
ThiolationLawesson’s reagent, toluene110°C50–65%

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and pyridazine rings) and thiol (-SH) proton (δ 3.5–4.0 ppm, broad) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 239.03 (C₁₀H₈ClN₂S⁺).
  • Elemental Analysis : Match calculated C, H, N, S percentages (±0.3%).

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48 hr exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer:

  • Factor Screening : Use a fractional factorial design to test variables (catalyst loading, solvent polarity, temperature). For example, a 2³ design with center points to identify interactions .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to maximize yield. Example factors: Pd catalyst (0.5–2 mol%), reaction time (6–24 hr), and solvent (DMF vs. THF).
  • Statistical Tools : ANOVA analysis in software like Minitab or JMP to validate significance (p < 0.05).

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
  • Reaction Pathway Simulation : Transition state analysis using Gaussian or ORCA for proposed mechanisms (e.g., thiol-disulfide exchange or aryl halide substitution) .
  • Machine Learning : Train models on pyridazine analogs (e.g., 6-fluorophenyl derivatives) to predict regioselectivity in cross-coupling reactions .

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., pH, serum content) across studies. For example, antimicrobial activity discrepancies may arise from variations in bacterial strain susceptibility .
  • Dose-Response Reassessment : Perform IC₅₀/EC₅₀ curves with standardized protocols (n ≥ 3 replicates).
  • Structural Confirmation : Re-evaluate compound purity via XRD or 2D NMR (COSY, HSQC) to rule out isomer interference .

Q. What strategies enable the design of multi-step syntheses for this compound derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Disconnect the thiol group first, then the pyridazine core. Example:
    • Step 1: Suzuki coupling of 4-chlorophenylboronic acid with 3-bromopyridazine.
    • Step 2: Thiolation via SNAr with NaSH in DMSO .
  • Parallel Synthesis : Use Ugi-4CR or combinatorial chemistry to generate analogs with varying substituents (e.g., alkylation at N-1 or C-5) .
  • Flow Chemistry : Continuous flow reactors for hazardous steps (e.g., thiolation) to improve safety and scalability .

Data Contradiction Analysis

Example Scenario : Conflicting reports on kinase inhibition potency.

  • Hypothesis Testing : Test if impurities (e.g., oxidized disulfide byproducts) are present via LC-MS.
  • Kinetic Studies : Measure IC₅₀ under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
  • Structural Dynamics : MD simulations to assess binding mode stability in kinase active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.